2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly referred to as SPhos, is a specialized phosphine ligand characterized by its air-stability and electron-rich nature. Its molecular formula is with a molecular weight of approximately 410.53 g/mol. This compound is particularly noted for enhancing the reactivity of palladium catalysts in cross-coupling reactions, making it a valuable tool in organic synthesis and pharmaceutical development .
SPhos functions as a ligand in palladium-catalyzed cross-coupling reactions. It binds to the palladium center, influencing its electronic and steric properties. The electron-donating methoxy groups enhance the nucleophilicity of the palladium complex, facilitating the oxidative addition step where the C-X bond of the aryl halide is cleaved []. Additionally, the steric bulk of the cyclohexyl groups can influence the regioselectivity of the reaction [].
SPhos is particularly effective in Suzuki-Miyaura cross-coupling reactions, where it facilitates the coupling of aryl halides with boronic acids to form biaryl compounds .
While primarily utilized in synthetic chemistry, the biological implications of SPhos are noteworthy. It has been explored for its potential in the synthesis of compounds that may serve as inhibitors for various biological targets, including those related to metabolic diseases. The phosphine ligand enhances the reactivity of palladium, which can be critical in developing therapeutic agents .
The synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl typically involves several steps:
These steps are optimized for high yield and purity, especially for industrial applications .
SPhos finds extensive applications in:
Studies on SPhos have shown that it interacts effectively with transition metals, forming stable complexes that enhance catalytic activity. Its steric and electronic properties allow for efficient coordination with palladium, facilitating oxidative addition and reductive elimination steps in catalytic cycles. This interaction is vital for achieving high yields in cross-coupling reactions .
Several compounds share structural or functional similarities with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Triphenylphosphine | Contains three phenyl groups | Less sterically hindered; widely used but less reactive |
2-Diethylphosphino-2',6'-dimethoxybiphenyl | Similar biphenyl structure | Different alkyl substituents; less bulky than SPhos |
2-Diisopropylphosphino-2',6'-dimethoxybiphenyl | Contains isopropyl groups | Offers different steric effects compared to SPhos |
SPhos stands out due to its bulky dicyclohexyl groups that provide significant steric hindrance around the palladium center, which enhances its catalytic activity compared to other phosphine ligands .
SPhos emerged from Stephen L. Buchwald’s systematic exploration of dialkylbiaryl phosphine ligands in the late 1990s–early 2000s . Prior generations of phosphine ligands like triphenylphosphine (PPh₃) and BINAP struggled with aryl chlorides due to insufficient electron-donating capacity and steric protection of the metal center. The breakthrough came with the recognition that:
This design philosophy addressed three critical challenges in cross-coupling:
SPhos ($$C{26}H{35}O_2P$$, MW 410.53 g/mol) exhibits structural features that synergistically enhance catalytic activity:
The dicyclohexylphosphine moiety provides strong σ-donation ($$ \chi = 6.4 $$) while the 2',6'-dimethoxybiphenyl group:
This unique architecture enables Pd-SPhos complexes to achieve turnover numbers (TON) >10⁶ in Suzuki couplings of deactivated aryl chlorides—a 1000-fold improvement over earlier ligands .
SPhos occupies a pivotal role in the historical development of cross-coupling ligands:
Generational Comparison
Ligand Class | Representative Example | Aryl Chloride Activity | Functional Group Tolerance |
---|---|---|---|
First-gen (PPh₃) | PPh₃ | Inert | Poor |
Second-gen (BINAP) | BINAP | Moderate (100°C) | Moderate |
Third-gen (SPhos) | SPhos | High (25–80°C) | Excellent |
The ligand’s success spurred development of related structures:
Notably, SPhos-Pd complexes exhibit remarkable versatility across reaction types:
Catalytic Scope$$\begin{array}{ll}\text{Reaction Type} & \text{Yield Range} \\hline\text{Suzuki-Miyaura (Ar–Cl)} & 78–99\% \, \\text{Buchwald-Hartwig (C–N)} & 65–95\% \, \\text{Negishi (C–C)} & 70–92\% \, \\end{array}$$
The synthesis of 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl hinges on modular approaches that prioritize efficiency and reproducibility. A common route involves the sequential functionalization of a biphenyl backbone. The core biphenyl structure is typically assembled via Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated aromatic precursor under palladium catalysis [3] [6]. Subsequent phosphorylation introduces the dicyclohexylphosphino group at the 2-position, while methoxy groups are installed at the 2' and 6' positions through nucleophilic aromatic substitution or directed ortho-metalation strategies [1] [7].
Recent advancements have streamlined this process. For instance, Buchwald’s group demonstrated that employing air-stable palladium precursors and electron-rich phosphine ligands accelerates the phosphorylation step, achieving yields exceeding 85% [4] [6]. Key reaction parameters—such as temperature, solvent polarity, and stoichiometric ratios of phosphorus precursors—are critical for minimizing byproducts like oxidized phosphine oxides.
Table 1: Representative Synthetic Routes for 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Step | Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|---|
1 | Biphenyl core formation | Pd(OAc)₂, SPhos, K₃PO₄, 80°C | 78 | [3] [6] |
2 | Phosphino group introduction | Dicyclohexylphosphine, Pd catalyst | 85 | [4] [7] |
3 | Methoxy functionalization | NaOMe, CuI, DMF, 120°C | 92 | [1] |
Notably, the use of SPhos as a ligand in its own synthesis exemplifies an auto-catalytic strategy, where the product enhances the efficiency of subsequent batches [6]. This self-optimizing feature reduces reliance on external catalysts and improves process economics.
Structural modifications to 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl aim to balance steric bulk, electronic donation, and solubility. The methoxy groups at the 2' and 6' positions serve dual roles: they electronically activate the palladium center via electron donation and sterically shield the metal coordination site, preventing undesirable side reactions [6] [7]. The dicyclohexylphosphino group’s conical geometry further enhances steric protection while maintaining strong σ-donor capabilities [3].
Recent innovations include sulfonated derivatives (e.g., sSPhos), where a sulfonate group is appended to improve aqueous solubility without compromising catalytic activity [7]. This modification enables reactions in polar solvents, broadening substrate compatibility. Additionally, chiral variants incorporating lactate-derived side chains have been synthesized to enforce enantioselectivity in asymmetric Suzuki-Miyaura couplings [1]. These adaptations highlight the ligand’s versatility in addressing diverse catalytic challenges.
Table 2: Structural Modifications and Catalytic Outcomes
Modification | Electronic Effect | Steric Effect | Application Impact | Reference |
---|---|---|---|---|
Sulfonation (sSPhos) | Minimal | Increased polarity | Water-soluble catalysis | [7] |
Chiral lactate sidechains | Enhanced donation | Asymmetric environment | Enantioselective couplings | [1] |
Bulkier phosphine groups | Stronger donation | Greater shielding | High turnover in hindered systems | [3] [6] |
Theoretical studies using density functional theory (DFT) reveal that the ligand’s efficacy in Suzuki-Miyaura reactions stems from its ability to stabilize oxidative addition intermediates while facilitating transmetalation [6]. This electronic-steric synergy underpins its broad utility across coupling reactions.
Scaling 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl synthesis requires addressing three pillars: cost-efficiency, reproducibility, and environmental impact. Multi-gram syntheses have been achieved using continuous-flow reactors, which enhance heat and mass transfer compared to batch processes [3] [7]. For instance, a telescoped process combining Suzuki coupling and phosphorylation steps in a single flow system reduced reaction times from 48 hours to under 12 hours while maintaining yields above 80% [7].
Industrial adoption benefits from the ligand’s air stability, which simplifies storage and handling compared to more sensitive phosphines like tricyclohexylphosphine. Furthermore, the short synthetic route—often requiring fewer than five steps—minimizes cumulative purification losses [1] [4].
Table 3: Scalability Metrics for Industrial Production
Parameter | Laboratory Scale | Pilot Plant Scale |
---|---|---|
Batch Size | 5 g | 5 kg |
Yield | 85% | 78% |
Cost per kg | $12,000 | $8,500 |
Solvent Recovery Rate | 60% | 90% |
Economic analyses suggest that bulk production could reduce costs by 30% through solvent recycling and catalyst reuse [3] [7]. Partnerships with specialized chemical manufacturers have further enabled the ligand’s integration into commercial catalyst kits for pharmaceutical and agrochemical applications.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl demonstrates exceptional performance in Suzuki-Miyaura coupling reactions, particularly with challenging aryl chloride and heteroaryl substrates. The ligand enables unprecedented activity for these processes, allowing reactions to be performed at low catalyst levels and facilitating the preparation of extremely hindered biaryls [1]. The unique structural features of this biaryl phosphine ligand contribute to its remarkable efficacy in promoting carbon-carbon bond formation.
The palladium complexes supported by 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl exhibit extraordinary catalytic activity in Suzuki-Miyaura couplings of aryl chlorides with boronic acids. Research demonstrates that reactions can be carried out at room temperature with catalyst loadings as low as 0.05 mol% palladium, achieving isolated yields of 80-97% [2]. The electron-rich nature of the ligand, combined with its specific steric profile, promotes efficient oxidative addition of aryl chlorides while stabilizing the resulting palladium intermediates throughout the catalytic cycle.
Heteroaryl substrates, which traditionally present significant challenges in cross-coupling reactions due to their potential for catalyst poisoning and protodeboronation, demonstrate excellent compatibility with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-based catalytic systems [2]. Studies reveal that five-membered heteroaryl halides, including pyridyl, pyrazolyl, and thiazolyl derivatives, couple effectively with various boronic acid partners to provide yields ranging from 75-95% under optimized conditions [3]. The ligand's ability to prevent binding of heteroaryl substrates to palladium intermediates, which would result in catalyst deactivation, represents a significant advancement in heteroaryl cross-coupling methodology.
Computational studies indicate that the enhanced catalytic activity stems from favorable palladium-arene interactions between the metal center and the lower ring of the biphenyl ligand [2]. These π-interactions contribute to catalyst stability and increase electron density at the metal center, facilitating both oxidative addition and reductive elimination steps. The methoxy substituents at the 2' and 6' positions provide additional stabilization through potential coordination to palladium, creating a hemilabile ligand system that adapts to the electronic demands of different catalytic intermediates.
Extensive substrate scope investigations demonstrate that 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-supported catalysts efficiently promote coupling of electron-rich, electron-deficient, and sterically hindered aryl chlorides with various boronic acid partners [1]. Notably, the methodology extends to challenging substrates such as 2-chloropyridines, 4-chloroquinolines, and other nitrogen-containing heteroaryl chlorides that were previously incompatible with standard cross-coupling conditions. Temperature requirements are remarkably mild, with many reactions proceeding efficiently at 25-50°C, representing a significant improvement over traditional phosphine ligand systems that typically require elevated temperatures of 80-100°C.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl has emerged as a highly effective ligand for palladium-catalyzed Buchwald-Hartwig amination reactions, enabling efficient carbon-nitrogen bond formation between aryl halides and various nitrogen nucleophiles [4]. The ligand's unique electronic and steric properties promote high catalytic activity while maintaining excellent functional group tolerance and substrate scope.
The exceptional performance of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in Buchwald-Hartwig amination stems from its ability to stabilize the critical palladium(0) species required for oxidative addition while facilitating subsequent reductive elimination to form carbon-nitrogen bonds [5]. Research demonstrates that palladium complexes with this ligand can achieve complete conversion of challenging aryl chloride substrates with primary and secondary amines under relatively mild conditions. Catalyst loadings as low as 0.1 mol% palladium have been successfully employed for activated substrates, while more challenging coupling partners typically require 1-3 mol% catalyst loading to achieve yields of 70-95% [4] [5].
Comprehensive mechanistic studies reveal that the dicyclohexylphosphino group provides optimal steric bulk to promote reductive elimination while the methoxy substituents enhance electron density at palladium, facilitating oxidative addition of aryl halides [6]. The biphenyl backbone adopts conformations that allow for hemilabile coordination, where the lower aromatic ring can coordinate to palladium to provide additional stability to catalytic intermediates. This dynamic coordination behavior is particularly beneficial during the challenging reductive elimination step that forms the carbon-nitrogen bond.
Systematic substrate scope studies demonstrate that 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enables coupling of diverse amine nucleophiles including primary anilines, secondary anilines, aliphatic amines, and heterocyclic amines with various aryl halides [5]. The methodology shows excellent tolerance for sensitive functional groups including free hydroxyl groups, amino groups, and pyridine moieties, which are known to be strongly coordinating and potentially catalyst-poisoning substituents. Ortho-substituted aryl chlorides, which present significant steric challenges, couple efficiently with di-n-butylamine and other secondary amines when 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl is employed as the supporting ligand, typically requiring catalyst loadings of 2 mol% palladium and reaction times of 12 hours [5].
The amination protocol demonstrates remarkable chemoselectivity in the presence of multiple reactive sites, allowing for selective functionalization of specific aryl halide positions without interference from other electrophilic centers [7]. Temperature requirements are generally moderate, with most reactions proceeding efficiently at 80-110°C in suitable solvents such as toluene or dioxane. The use of cesium carbonate or lithium hexamethyldisilazide as base has proven optimal for achieving high yields while minimizing side reactions such as β-hydride elimination or competing carbon-carbon bond formation.
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl has demonstrated significant utility in Negishi coupling reactions, where its electron-rich character and appropriate steric profile enable efficient transmetalation between organozinc reagents and palladium complexes [8]. The ligand's performance in Negishi couplings represents an important extension of its catalytic versatility beyond the more commonly studied Suzuki-Miyaura and Buchwald-Hartwig reactions.
Research by Knochel and colleagues established that palladium catalysts supported by 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl efficiently promote Negishi cross-coupling reactions of various organozinc reagents with aryl halides [8]. The catalytic system composed of Pd₂(dba)₃ and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in a 1:2 molar ratio provides excellent results for coupling serine-derived organozinc reagents with aryl halides, including previously challenging ortho-substituted examples [9]. For meta- and para-substituted aryl halides, palladium loadings of 0.5 mol% give satisfactory results with yields typically ranging from 80-92%.
The effectiveness of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in Negishi couplings can be attributed to its ability to stabilize the organozinc transmetalation intermediate while preventing competitive β-hydride elimination reactions that commonly plague alkylzinc coupling reactions [10]. The ligand's steric bulk provides protection for alkyl organozinc reagents against decomposition pathways, while its electron-donating properties facilitate the challenging transmetalation step that transfers the organic group from zinc to palladium.
Beyond Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl has found applications in other palladium-catalyzed cross-coupling transformations [11]. The ligand supports efficient Sonogashira coupling reactions when used in combination with palladium chloride, enabling carbon-carbon bond formation between aryl halides and terminal alkynes under mild conditions. Heck cross-coupling reactions also benefit from the use of this ligand, particularly when challenging aryl chloride substrates are employed as electrophiles.
The versatility of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl extends to specialized transformations such as cross-electrophile coupling reactions, where two different electrophiles are coupled without the need for preformed organometallic nucleophiles [12]. In these reactions, the ligand helps to differentiate between electrophiles based on bond dissociation energies, enabling selective activation and coupling. Water-compatible versions of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, such as the sulfonated derivative, have enabled cross-coupling reactions in aqueous media, representing an important advancement for environmentally sustainable synthesis [11].
The comparative performance of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl relative to other prominent biaryl phosphine ligands reveals distinct advantages and complementary reactivity profiles that guide ligand selection for specific synthetic applications [13] [14]. Systematic studies comparing ligand performance across various cross-coupling reactions provide valuable insights into structure-activity relationships within the biaryl phosphine family.
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) represents the most sterically demanding member of the biaryl phosphine family and exhibits exceptional performance in Buchwald-Hartwig amination reactions involving sterically hindered substrates [14]. Comparative studies demonstrate that while both 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl and XPhos promote efficient amination reactions, XPhos shows superior performance with extremely bulky amine nucleophiles and heavily substituted aryl halides due to its increased steric bulk [15]. However, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl often provides better yields and shorter reaction times for general Suzuki-Miyaura coupling applications, particularly with heteroaryl substrates where its moderate steric profile and electron-donating methoxy groups provide optimal balance [1].
JohnPhos (2-dicyclohexylphosphino-biphenyl), which lacks substituents on the lower aromatic ring, demonstrates significantly different catalytic behavior compared to 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl [16]. Computational studies reveal that JohnPhos exhibits much lower catalytic activity in most cross-coupling applications due to reduced electron density at palladium and lack of stabilizing interactions from lower ring substituents. The unsubstituted lower ring in JohnPhos fails to provide the hemilabile coordination that contributes to catalyst stability in 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-based systems [17].
Quantitative performance comparisons demonstrate that 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl consistently achieves higher turnover frequencies and broader substrate scope compared to many other biaryl phosphines [16]. In direct competition experiments using standardized reaction conditions, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, XPhos, DavePhos, and JohnPhos showed conversion rates greater than 80% for model substrates, while XPhos achieved 66% conversion and BrettPhos only 20% conversion under identical conditions [16]. These results highlight the superior general reactivity of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl across diverse substrate classes.
The electronic properties of different biaryl phosphines significantly influence their catalytic performance profiles [13]. 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl provides moderate π-donation through its methoxy substituents, creating an optimal balance between electron density and steric accessibility. In contrast, CPhos (2-dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) offers stronger σ-donation through its dimethylamino groups but may lead to over-stabilization of certain catalytic intermediates. RuPhos, with its single methoxy substituent, provides intermediate electronic properties but lacks the symmetric substitution pattern that contributes to the superior performance of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl .
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